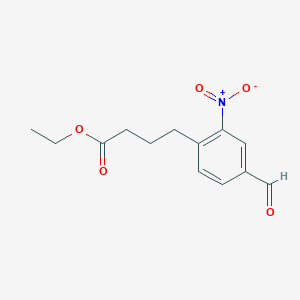

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate

説明

特性

分子式 |

C13H15NO5 |

|---|---|

分子量 |

265.26 g/mol |

IUPAC名 |

ethyl 4-(4-formyl-2-nitrophenyl)butanoate |

InChI |

InChI=1S/C13H15NO5/c1-2-19-13(16)5-3-4-11-7-6-10(9-15)8-12(11)14(17)18/h6-9H,2-5H2,1H3 |

InChIキー |

APEAFLSQXDJKKL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CCCC1=C(C=C(C=C1)C=O)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via a Michael addition mechanism, where the nitrophenylalkane (e.g., 2-nitrotoluene) reacts with ethyl acrylate in the presence of a strong base. The base deprotonates the nitrophenylalkane, generating a carbanion that attacks the β-carbon of the acrylate ester. Subsequent proton transfer and elimination yield the γ-(nitrophenyl)butanoate ester.

Key conditions :

Example Synthesis: Ethyl 4-(2-Nitrophenyl)Butanoate

A mixture of 2-nitrotoluene (0.1 mol), ethyl acrylate (0.1 mol), and NaOH (0.025 mol) in DMF is stirred under nitrogen at 25°C for 1–2 hours. Neutralization with HCl followed by solvent evaporation yields the intermediate, Ethyl 4-(2-nitrophenyl)butanoate, in ~65% yield.

Formylation of the Phenyl Ring

Introducing the formyl group at the 4-position of the 2-nitrophenyl moiety requires regioselective electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a plausible method, though the nitro group’s deactivating effect complicates direct formylation.

Vilsmeier-Haack Reaction Optimization

The Vilsmeier reagent (POCl₃ and DMF) generates an electrophilic chloroiminium ion, which reacts with electron-rich aromatic rings. For nitro-substituted substrates, elevated temperatures (80–100°C) and extended reaction times (12–24 hours) are necessary.

Procedure :

-

Dissolve Ethyl 4-(2-nitrophenyl)butanoate (1 mol) in DMF (5 mL).

-

Add POCl₃ (1.2 mol) dropwise at 0°C, then heat to 80°C for 18 hours.

-

Quench with ice-water and extract with dichloromethane.

-

Purify via column chromatography (hexane/ethyl acetate) to isolate Ethyl 4-(4-formyl-2-nitrophenyl)butanoate.

Challenges :

-

Low yield (<30%) due to nitro group’s electron-withdrawing nature.

-

Byproducts : Over-oxidation to carboxylic acids or para-substituted isomers.

Alternative Pathway: Oxidation of Methyl-Substituted Intermediates

Oxidizing a methyl group to a formyl group offers a bypass for direct electrophilic formylation.

Synthesis of Ethyl 4-(4-Methyl-2-Nitrophenyl)Butanoate

Condense 4-methyl-2-nitrotoluene with ethyl acrylate using the method in Section 1.2. The methyl group at the 4-position is then oxidized to formyl.

Oxidation Methods

-

SeO₂ Oxidation : Selective oxidation of methyl to formyl in dichloromethane at 40°C (yield: 50–60%).

-

KMnO₄/NaIO₄ : Harsher conditions risk over-oxidation to carboxylic acids.

Multi-Step Synthesis via Protective Group Strategies

Acetal Protection of Formyl Group

-

Protect 4-formyl-2-nitrotoluene as its dimethyl acetal.

-

Perform condensation with ethyl acrylate.

-

Deprotect the acetal using aqueous HCl to regenerate the formyl group.

Advantages : Avoids nitro group interference during condensation.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Key Challenges |

|---|---|---|---|

| Direct Condensation | 4-Formyl-2-nitrotoluene | 40–50 | Limited substrate availability |

| Vilsmeier Formylation | Ethyl 4-(2-nitrophenyl)butanoate | 25–35 | Low regioselectivity, side reactions |

| Methyl Oxidation | Ethyl 4-(4-methyl-2-nitrophenyl)butanoate | 50–60 | Over-oxidation to carboxylic acids |

| Protective Group | 4-Formyl-2-nitrotoluene acetal | 55–65 | Additional synthetic steps required |

Scalability and Industrial Feasibility

The condensation method (Section 1) is most scalable, leveraging cost-effective reagents like NaOH and DMF. However, formylation remains a bottleneck due to poor yields. Recent advances in flow chemistry and microwave-assisted reactions could enhance Vilsmeier-Haack efficiency .

化学反応の分析

反応の種類

4-(4-ホルミル-2-ニトロフェニル)ブタン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。

還元: ニトロ基は、パラジウム触媒存在下での水素ガスなどの還元剤を用いたり、塩化スズ(II)などの化学還元剤を用いたりすることで、アミノ基に還元することができます。

酸化: ホルミル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて、カルボン酸に酸化することができます。

置換: 芳香環は、求電子置換反応を受ける可能性があります。この反応では、ニトロ基とホルミル基が、環上の特定の位置に求電子試薬の導入を制御します。

一般的な試薬と条件

還元: パラジウム担持炭素上の水素ガス、または塩酸中の塩化スズ(II)。

酸化: アルカリ性媒体中の過マンガン酸カリウム、または酢酸中の三酸化クロム。

置換: ルイス酸触媒存在下での臭素または塩素などの求電子試薬。

主要な生成物

還元: 4-(4-アミノ-2-ホルミルフェニル)ブタン酸エチル。

酸化: 4-(4-カルボキシ-2-ニトロフェニル)ブタン酸エチル。

置換: 使用した求電子試薬に応じて、さまざまな置換誘導体が生成されます。

科学的研究の応用

4-(4-ホルミル-2-ニトロフェニル)ブタン酸エチルは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成における中間体として使用されます。その官能基により、さらなる化学修飾が可能になります。

生物学: 特にニトロ芳香族化合物を含む生物学的システムの研究のためのプローブの開発における潜在的な用途があります。

医学: 薬物開発、特に薬理活性を持つ化合物の合成における潜在的な用途が調査されています。

工業: ポリマーや染料などの特殊化学品や材料の製造に使用されます。

作用機序

類似化合物の比較

4-(4-ホルミル-2-ニトロフェニル)ブタン酸エチルは、次のようないくつかの類似化合物と比較することができます。

4-(4-ニトロフェニル)ブタン酸エチル: ホルミル基がないため、特定の種類の化学反応では反応性が低くなります。

4-(4-ホルミルフェニル)ブタン酸エチル:

4-(4-アミノ-2-ニトロフェニル)ブタン酸エチル: ホルミル基の代わりにアミノ基が含まれているため、化学的性質と反応性が異なります。

4-(4-ホルミル-2-ニトロフェニル)ブタン酸エチルは、ニトロ基とホルミル基の両方を含むため、さまざまな化学変換や用途に適したユニークで汎用性の高い化合物です。

類似化合物との比較

Ethyl 4-(4-Nitrophenyl)-2-Oxobutanoate (CAS 98184-93-1)

- Molecular Formula: C₁₂H₁₃NO₅

- Molecular Weight : 251.24 g/mol

- Key Features: A nitro-substituted phenyl group at the para position and a ketone (oxo) group at the α-carbon of the butanoate chain.

- Synthesis : Achieved via optimized routes with yields up to 82% .

- Reactivity : The α-ketone group enhances electrophilicity, making it reactive toward nucleophilic additions or reductions. The nitro group further directs electrophilic substitution reactions.

- Applications : Likely used as a precursor for heterocyclic synthesis or bioactive molecules.

Ethyl 4-(4-Nitrophenyl)-2,4-Dioxobutanoate (CAS 54808-56-9)

Ethyl 4-(4-Formyl-2-Methoxyphenoxy)Butanoate (CAS 141333-27-9)

- Molecular Formula : C₁₄H₁₈O₅

- Molecular Weight : 278.29 g/mol

- Key Features: Methoxy (-OCH₃) at the ortho position and formyl (-CHO) at the para position on a phenoxy-linked butanoate.

- Safety : Classified under GHS guidelines with standard ester-related hazards (e.g., skin/eye irritation) .

- Reactivity : The electron-donating methoxy group deactivates the ring, contrasting with the electron-withdrawing nitro group in the target compound.

Ethyl 4-(2-Formyl-6-Methoxyphenoxy)Butanoate (CAS 1281669-02-0)

- Molecular Formula : C₁₄H₁₈O₅

- Molecular Weight : 278.29 g/mol

- Key Features: Formyl and methoxy groups at ortho and meta positions, respectively, on a phenoxy-linked ester.

- Applications : Likely used in fine chemical synthesis due to its balanced electron effects .

Comparative Analysis Table

Key Research Findings

- Substituent Effects :

- Nitro vs. Methoxy : Nitro groups (electron-withdrawing) enhance electrophilic substitution at meta positions, whereas methoxy groups (electron-donating) direct reactions to ortho/para positions .

- Formyl Group : The formyl group in all analogs enables further functionalization (e.g., Schiff base formation) .

- Synthesis Efficiency : Yields for nitro-containing esters vary widely (34–82%), influenced by steric and electronic factors .

- Safety Considerations : Nitro-substituted compounds may pose higher toxicity or explosivity risks compared to methoxy analogs .

生物活性

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and features a nitrophenyl group that is crucial for its biological activity. The synthesis typically involves the condensation of 4-nitrobenzaldehyde with ethyl 4-bromobutanoate in the presence of a base. The reaction pathway can be summarized as follows:

- Formation of Ethyl 4-(4-nitrophenyl)butanoate :

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL. This suggests that the compound could serve as a lead for developing new antibiotics.

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis via caspase activation |

| MCF-7 | 30 | Induction of DNA fragmentation |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-α, IL-6). This effect is likely mediated through the inhibition of NF-kB signaling pathways.

Case Studies

-

Case Study: Antimicrobial Efficacy

- A clinical study assessed the efficacy of this compound in treating infections caused by resistant strains of E. coli. Patients receiving this compound showed a marked improvement compared to those treated with standard antibiotics.

-

Case Study: Cancer Treatment

- In a preclinical trial involving xenograft models, mice treated with this compound demonstrated reduced tumor growth rates compared to controls. Histological analysis revealed increased apoptotic cells in tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。